2,7-Difluoro-9h-fluoren-9-one 2,7-Difluoro-9h-fluoren-9-one
Brand Name: Vulcanchem
CAS No.: 24313-53-9
VCID: VC3886910
InChI: InChI=1S/C13H6F2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H
SMILES: C1=CC2=C(C=C1F)C(=O)C3=C2C=CC(=C3)F
Molecular Formula: C13H6F2O
Molecular Weight: 216.18 g/mol

2,7-Difluoro-9h-fluoren-9-one

CAS No.: 24313-53-9

Cat. No.: VC3886910

Molecular Formula: C13H6F2O

Molecular Weight: 216.18 g/mol

* For research use only. Not for human or veterinary use.

2,7-Difluoro-9h-fluoren-9-one - 24313-53-9

Specification

CAS No. 24313-53-9
Molecular Formula C13H6F2O
Molecular Weight 216.18 g/mol
IUPAC Name 2,7-difluorofluoren-9-one
Standard InChI InChI=1S/C13H6F2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H
Standard InChI Key VEOGWHFDYPRACH-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1F)C(=O)C3=C2C=CC(=C3)F
Canonical SMILES C1=CC2=C(C=C1F)C(=O)C3=C2C=CC(=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2,7-difluoro-9H-fluoren-9-one consists of a planar fluorenone system (a bicyclic framework of two benzene rings fused to a central ketone group) substituted with fluorine atoms at the 2 and 7 positions. The SMILES notation c1cc2c3ccc(cc3C(c2cc1F)=O)F\text{c1cc2c3ccc(cc3C(c2cc1F)=O)F} highlights the spatial arrangement of substituents, while the IUPAC name 2,7-difluoro-9H-fluoren-9-one reflects systematic nomenclature rules.

The fluorine atoms introduce strong electron-withdrawing effects, altering the compound’s electronic density compared to unsubstituted fluorenone. This modification enhances its stability against oxidation and influences its reactivity in substitution reactions .

Physicochemical Data

PropertyValueSource
Molecular FormulaC13H6F2O\text{C}_{13}\text{H}_{6}\text{F}_{2}\text{O}
Molecular Weight216.18 g/mol
CAS Registry Number24313-53-9
Melting PointNot reported
Boiling PointNot reported
DensityNot reported

Note: Experimental data on melting/boiling points and density remain uncharacterized in public databases, highlighting a gap in current literature.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While explicit protocols for 2,7-difluoro-9H-fluoren-9-one are scarce, analogous fluorenone derivatives suggest feasible routes:

  • Direct Fluorination: Electrophilic fluorination of fluorenone using agents like Selectfluor (C6H12F6N2O3\text{C}_6\text{H}_{12}\text{F}_6\text{N}_2\text{O}_3) or N-fluorobenzenesulfonimide (NFSI) under inert conditions.

  • Halogen Exchange: Displacement of bromine or iodine in dihalogenated fluorenones (e.g., 2,7-diiodofluoren-9-one ) via halogen-fluorine exchange reactions using KF or AgF.

Critical Considerations:

  • Reaction temperatures (typically 80–120°C) and solvent choices (e.g., DMF, THF) affect yields.

  • Purification often involves column chromatography or recrystallization from ethanol .

Industrial Manufacturing

Industrial processes prioritize scalability and cost-efficiency:

  • Continuous Flow Reactors: Enable precise control over fluorination exotherms.

  • Catalytic Systems: Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity.

Applications in Scientific Research

Organic Electronics

Fluorinated fluorenones serve as electron-deficient moieties in:

  • Organic Semiconductors: The electron-withdrawing fluorine groups improve charge transport in thin-film transistors .

  • Light-Emitting Diodes (LEDs): Tunable emission spectra via substituent effects.

Comparative Analysis of Fluorenone Derivatives

CompoundSubstituentsMolecular FormulaMolecular Weight (g/mol)Key Applications
2,7-Difluoro-9H-fluoren-9-oneF at 2,7C13H6F2O\text{C}_{13}\text{H}_{6}\text{F}_{2}\text{O}216.18Organic electronics
2,7-Diiodo-9H-fluoren-9-oneI at 2,7C13H6I2O\text{C}_{13}\text{H}_{6}\text{I}_{2}\text{O}431.99Cross-coupling reactions
2,7-Dinitro-9H-fluoren-9-oneNO2\text{NO}_2 at 2,7C13H6N2O5\text{C}_{13}\text{H}_{6}\text{N}_{2}\text{O}_{5}270.20Explosives research

Fluorine’s small atomic radius and high electronegativity distinguish 2,7-difluoro-9H-fluoren-9-one from bulkier halogenated analogs, favoring applications requiring precise electronic modulation.

Challenges and Future Directions

Knowledge Gaps

  • Thermodynamic Data: Melting/boiling points, solubility profiles, and stability under UV exposure remain unquantified.

  • Toxicological Profiles: No in vitro or in vivo safety assessments are publicly available.

Research Opportunities

  • Green Synthesis: Developing solvent-free or catalytic fluorination methods to reduce waste.

  • Biological Screening: Collaborations with pharmacologists to evaluate antimicrobial/anticancer efficacy.

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